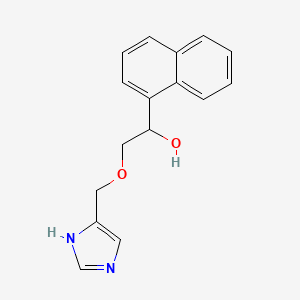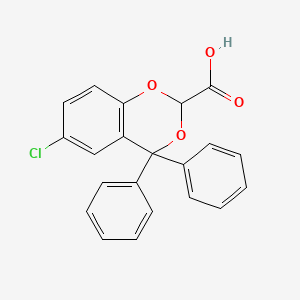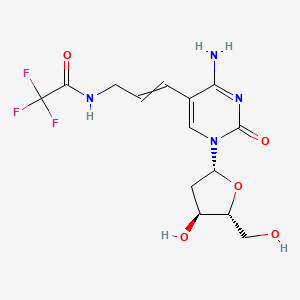
TFA-aa-dC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFA-aa-dC, also known as 2’-deoxy-5-[3-(trifluoroacetyl)amino]-1-propenyl]cytidine, is a synthetic nucleoside analog. It is a derivative of cytidine, modified with a trifluoroacetyl group, which enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aa-dC typically involves the modification of cytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the trifluoroacetyl group. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose are protected using silyl or acyl protecting groups.
Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
TFA-aa-dC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted analogs, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
TFA-aa-dC has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA replication and repair mechanisms.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis
Mécanisme D'action
The mechanism of action of TFA-aa-dC involves its incorporation into DNA, where it interferes with DNA replication and repair processes. The trifluoroacetyl group enhances its binding affinity to DNA polymerases, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2’-deoxycytidine: Another nucleoside analog with anticancer properties.
2’-Deoxy-5-azacytidine: Used in the treatment of myelodysplastic syndromes.
2’-Deoxy-5-iodocytidine: Employed in antiviral research.
Uniqueness
TFA-aa-dC is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and biological activity compared to other nucleoside analogs. This modification allows for more effective inhibition of DNA synthesis and greater potential as an anticancer agent .
Propriétés
Formule moléculaire |
C14H17F3N4O5 |
|---|---|
Poids moléculaire |
378.30 g/mol |
Nom IUPAC |
N-[3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/t8-,9+,10+/m0/s1 |
Clé InChI |
WYMZPLFAGMLVFK-IVZWLZJFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



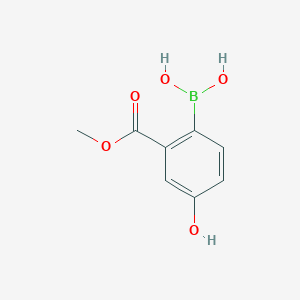
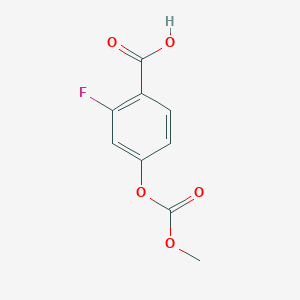
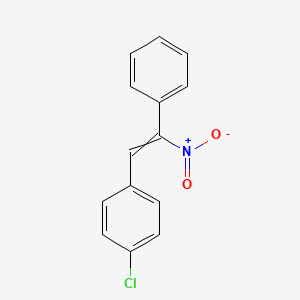

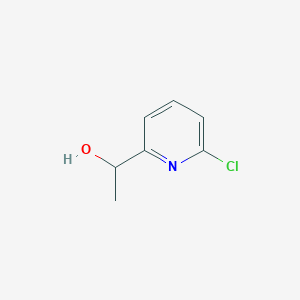
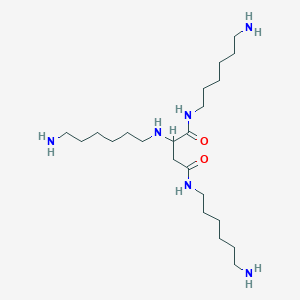
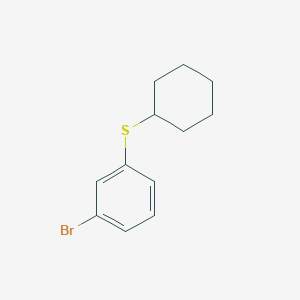
![4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B8617336.png)
